molecular formula C8H10OS B13877271 1-(4-Ethylthiophen-2-yl)ethanone CAS No. 61667-31-0

1-(4-Ethylthiophen-2-yl)ethanone

Cat. No.: B13877271
CAS No.: 61667-31-0
M. Wt: 154.23 g/mol
InChI Key: DEMBGBUXLZEXKI-UHFFFAOYSA-N
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Description

1-(4-Ethylthiophen-2-yl)ethanone is an organic compound with the molecular formula C8H10OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

The synthesis of 1-(4-Ethylthiophen-2-yl)ethanone typically involves the reaction of 4-ethylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group is introduced at the 2-position of the thiophene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Ethylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. .

Scientific Research Applications

1-(4-Ethylthiophen-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 1-(4-Ethylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(4-Ethylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:

Properties

CAS No.

61667-31-0

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(4-ethylthiophen-2-yl)ethanone

InChI

InChI=1S/C8H10OS/c1-3-7-4-8(6(2)9)10-5-7/h4-5H,3H2,1-2H3

InChI Key

DEMBGBUXLZEXKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=C1)C(=O)C

Origin of Product

United States

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